molecular formula C11H12O4 B8789749 2-Allyloxy-m-anisic acid CAS No. 96619-88-4

2-Allyloxy-m-anisic acid

Cat. No.: B8789749
CAS No.: 96619-88-4
M. Wt: 208.21 g/mol
InChI Key: YOAIHTMTCQXBPI-UHFFFAOYSA-N
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Description

2-Allyloxy-m-anisic acid (systematic name: 2-allyloxy-3-methoxybenzoic acid) is a substituted benzoic acid derivative featuring an allyloxy group at the ortho position and a methoxy group at the meta position relative to the carboxylic acid moiety. While direct data on this compound are absent in the provided evidence, its structure can be inferred from analogs like [2-(allyloxy)phenoxy]acetic acid (C₁₁H₁₂O₄, MW 208.21) . Such compounds are typically utilized as intermediates in organic synthesis or pharmaceutical research, leveraging their reactive allyl and methoxy groups for further functionalization.

Properties

CAS No.

96619-88-4

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3-methoxy-2-prop-2-enoxybenzoic acid

InChI

InChI=1S/C11H12O4/c1-3-7-15-10-8(11(12)13)5-4-6-9(10)14-2/h3-6H,1,7H2,2H3,(H,12,13)

InChI Key

YOAIHTMTCQXBPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC=C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

  • 2-Allyloxy-m-anisic acid : Presumed structure includes a benzoic acid backbone with methoxy (meta) and allyloxy (ortho) substituents.
  • [2-(Allyloxy)phenoxy]acetic acid: Contains a phenoxy-acetic acid scaffold with an allyloxy group at the ortho position .
  • 5-Aminosalicylic acid: A benzoic acid derivative with amino (meta) and hydroxyl (ortho) groups, exhibiting higher polarity due to its zwitterionic nature .
  • {4-[(2-Methoxyanilino)carbonyl]phenoxy}acetic acid: Features a methoxyanilino-carbonyl group attached to a phenoxy-acetic acid core, resulting in a larger molecular weight (301.29 vs. 208.21 for allyloxy analogs) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Functional Groups Melting Point (°C) Solubility
This compound (inferred) C₁₁H₁₂O₅ 224.21* Allyloxy, methoxy, carboxylic acid Not reported Likely moderate in polar solvents
[2-(Allyloxy)phenoxy]acetic acid C₁₁H₁₂O₄ 208.21 Allyloxy, phenoxy, acetic acid Not reported Not reported
5-Aminosalicylic acid C₇H₇NO₃ 153.14 Amino, hydroxyl, carboxylic acid 260–280 (decomp.) Soluble in hot water/alcohol
{4-[(2-Methoxyanilino)carbonyl]phenoxy}acetic acid C₁₆H₁₅NO₅ 301.29 Methoxyanilino, carbonyl, phenoxy, acetic acid Not reported Not reported

*Inferred based on structural similarity to [2-(allyloxy)phenoxy]acetic acid.

Data Tables

See Section 2.2 for a comparative table of key properties.

Discussion of Research Findings

  • Structural Reactivity: The allyloxy group in this compound may enhance electrophilic substitution reactivity compared to methoxy or amino substituents, as seen in analogous compounds .
  • Thermal Stability: The decomposition temperature of 5-aminosalicylic acid (260–280°C) suggests that amino and hydroxyl groups improve thermal stability relative to allyloxy-containing compounds, which likely decompose at lower temperatures.
  • Solubility Trends: Polar substituents (e.g., -NH₂, -OH) increase water solubility, as observed in 5-aminosalicylic acid, while allyloxy groups may reduce polarity, favoring organic solvents .

Q & A

Q. Data Reporting Standards

  • Experimental Reproducibility : Follow Beilstein Journal guidelines: Detailed methods in main text (≤5 compounds), with extended protocols in supplementary files (e.g., chromatograms, spectral raw data) .
  • Ethical Data Presentation : Avoid selective reporting; disclose all replicates, including outliers. Use tools like PRISMA for systematic reviews of contradictory findings .

Note : For toxicological or environmental impact studies, refer to regulatory databases (e.g., EPA CompTox) as peer-reviewed data on this compound remains limited .

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